molecular formula C7H13F3N2O2 B2713668 N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid CAS No. 2580236-92-4

N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2713668
CAS No.: 2580236-92-4
M. Wt: 214.188
InChI Key: HOLNBGWJDFKTIE-UHFFFAOYSA-N
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Description

N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid is a chemical compound that has garnered significant attention in various fields of research. This compound is known for its versatile applications, including drug synthesis, catalysts, and material science studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid involves several steps. One common method includes the reaction of N-Methylpyrrolidin-3-amine with 2,2,2-trifluoroacetic acid under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylpyrrolidin-3-amine oxide, while reduction could produce N-Methylpyrrolidin-3-amine derivatives .

Scientific Research Applications

N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(2-aminoethyl)-pyrrolidine: Similar in structure but differs in its functional groups and applications.

    2-Amino-3-methylpyridine: Another related compound with distinct chemical properties and uses.

Uniqueness

N-Methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various applications. Its ability to participate in multiple types of chemical reactions and its broad range of scientific research applications make it a valuable compound in both academic and industrial settings.

Properties

IUPAC Name

N-methylpyrrolidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.C2HF3O2/c1-6-5-2-3-7-4-5;3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLNBGWJDFKTIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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